molecular formula C14H18BrN3O3 B7082263 N'-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide

N'-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide

Cat. No.: B7082263
M. Wt: 356.21 g/mol
InChI Key: MSOGOFWCVOMLHA-UHFFFAOYSA-N
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Description

N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated aromatic ring, an oxazolidinone moiety, and a butanehydrazide chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

N'-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c1-10-9-11(4-5-12(10)15)16-17-13(19)3-2-6-18-7-8-21-14(18)20/h4-5,9,16H,2-3,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOGOFWCVOMLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NNC(=O)CCCN2CCOC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide typically involves multiple steps:

    Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Oxazolidinone Formation: The brominated intermediate is then reacted with an appropriate oxazolidinone precursor under suitable conditions to form the oxazolidinone ring.

    Hydrazide Formation: The final step involves the reaction of the oxazolidinone intermediate with butanehydrazide under conditions that facilitate the formation of the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chloro-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide
  • N’-(4-fluoro-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide
  • N’-(4-iodo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide

Uniqueness

The uniqueness of N’-(4-bromo-3-methylphenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)butanehydrazide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.

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